Product packaging for Benzyl[1-(pyridin-2-yl)ethyl]amine(Cat. No.:CAS No. 1019482-76-8)

Benzyl[1-(pyridin-2-yl)ethyl]amine

Cat. No.: B2432784
CAS No.: 1019482-76-8
M. Wt: 212.296
InChI Key: XYRJHZVSLCNHPW-UHFFFAOYSA-N
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Description

Benzyl[1-(pyridin-2-yl)ethyl]amine is a chemical compound with the CAS Number 1019482-76-8 and a molecular formula of C14H16N2, yielding a molecular weight of 212.29 g/mol . It features a stereocenter, making it a valuable chiral amine scaffold or intermediate in organic synthesis and medicinal chemistry research . Compounds with pyridine and benzylamine motifs are often explored for their potential biological activities and are frequently used in the development of pharmaceuticals and agrochemicals. The structural motif of a pyridine ring linked to an amine function is commonly investigated as a ligand for metal complexes or as a building block for more complex molecular architectures . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable local and national regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16N2 B2432784 Benzyl[1-(pyridin-2-yl)ethyl]amine CAS No. 1019482-76-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-1-pyridin-2-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-12(14-9-5-6-10-15-14)16-11-13-7-3-2-4-8-13/h2-10,12,16H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRJHZVSLCNHPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Pyridine Amine Hybrid Ligands in Synthetic Chemistry

Pyridine-amine hybrid ligands are a class of organic compounds that have garnered considerable attention in synthetic chemistry. Their value stems from the combined properties of the pyridine (B92270) ring and the amine group, which allows them to act as versatile ligands in coordination chemistry. The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, offers pi-acceptor properties and steric influence. rsc.orgresearchgate.net The amine group, on the other hand, acts as a sigma-donor. ijrpr.com This dual electronic nature enables these ligands to form stable complexes with a wide array of metal ions, influencing the catalytic activity and selectivity of the resulting metal complexes.

The strategic combination of these two functional groups within a single molecule allows for fine-tuning of the electronic and steric environment around a metal center. This tunability is crucial for designing catalysts for a variety of organic transformations, including hydrogenations, cross-coupling reactions, and polymerizations. The nitrogen atom in the pyridine ring and the nitrogen of the amine group can coordinate to a metal center, forming a chelate ring, which enhances the stability of the complex. The substituent on the amine and the pyridine ring can be readily modified, providing a powerful tool for catalyst optimization.

Overview of Compounds Incorporating Benzyl and Pyridyl Ethyl Moieties

The structure of Benzyl[1-(pyridin-2-yl)ethyl]amine features two key components: a benzyl (B1604629) group and a 1-(pyridin-2-yl)ethyl group attached to a central nitrogen atom.

The benzyl group , a benzene (B151609) ring attached to a methylene (B1212753) (-CH2-) group, is a common substituent in organic chemistry. wikipedia.org It can influence the steric and electronic properties of a molecule. In the context of coordination chemistry, the bulky nature of the benzyl group can create a specific steric environment around a metal center, which can be beneficial for controlling the selectivity of a catalytic reaction.

The pyridyl-ethyl moiety consists of a pyridine (B92270) ring linked to an ethyl group. The pyridine ring, as mentioned earlier, is a key component of many ligands used in catalysis. nih.gov The ethyl linker provides flexibility to the ligand, allowing it to adopt various conformations to accommodate different metal ions. The specific "1-(pyridin-2-yl)ethyl" structure indicates that the ethyl group is attached to the second position of the pyridine ring, which has implications for the geometry of the resulting metal complexes.

The combination of both the benzyl and the pyridyl-ethyl moieties in this compound results in a chiral ligand, as the carbon atom attached to the pyridine ring, the methyl group, the amine nitrogen, and a hydrogen atom is a stereocenter. This chirality is of particular interest in asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral product.

Research Trajectories for Amine Based Architectures in Chemical Sciences

Direct Synthesis Approaches

Direct synthetic methods offer an efficient means of preparing benzyl[1-(pyridin-2-yl)ethyl]amine, often characterized by good yields and operational simplicity.

Nucleophilic Substitution Reactions

A common and effective method for the synthesis of this compound involves the nucleophilic substitution of a suitable leaving group with an amine. This typically entails the alkylation of 1-(pyridin-2-yl)ethanamine with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride. The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

The synthesis of the requisite precursor, 1-(pyridin-2-yl)ethanamine, can be accomplished from 2-acetylpyridine (B122185). A high-yielding two-step, one-pot procedure involves the initial formation of the oxime from 2-acetylpyridine and hydroxylamine (B1172632) hydrochloride, followed by in-situ reduction with zinc powder and ammonium (B1175870) chloride to afford the primary amine. chemicalbook.com

Table 1: Synthesis of 1-(pyridin-2-yl)ethanamine

Starting Material Reagents Solvent Reaction Time Yield

With the amine precursor in hand, the subsequent N-benzylation can proceed.

Table 2: Nucleophilic Substitution for this compound Synthesis

Amine Alkylating Agent Base Solvent Reaction Conditions

Coupling Reactions

While various coupling reactions are staples in modern organic synthesis for the formation of carbon-nitrogen bonds, their application to the direct synthesis of this compound is not widely documented in scientific literature. Buchwald-Hartwig amination, for instance, typically couples amines with aryl or vinyl halides/triflates and is less commonly employed for the formation of benzylic C-N bonds of this nature.

Multi-Component Reactions (MCRs) for Pyridine-Amine Scaffolds

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single operation. While MCRs are extensively used for the synthesis of substituted pyridines, such as in the Hantzsch pyridine (B92270) synthesis, their direct application to yield a pre-formed scaffold like this compound is not a standard approach. chemicalbook.comorgsyn.org These reactions are more geared towards the de novo synthesis of the pyridine ring itself.

Reductive Amination Pathways

Reductive amination is a highly versatile and widely used method for the synthesis of amines. This one-pot reaction involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this would involve the reaction of 2-acetylpyridine with benzylamine (B48309).

A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices in a laboratory setting. byu.eduyoutube.com Industrial-scale syntheses may utilize catalytic hydrogenation. google.com

Table 3: Reductive Amination for this compound Synthesis

Carbonyl Compound Amine Reducing Agent Solvent
2-Acetylpyridine Benzylamine Sodium triacetoxyborohydride Dichloroethane
2-Acetylpyridine Benzylamine Sodium borohydride Methanol (B129727)

This approach is advantageous as it is a convergent synthesis, directly combining the two key fragments of the target molecule.

Synthesis via Intermediate Derivatization

An alternative strategy involves the synthesis of a key intermediate that is subsequently converted to the target amine.

Reduction of Azide (B81097) Intermediates

The synthesis of amines via the reduction of organic azides is a robust and reliable method, often proceeding with high yields and chemoselectivity. This two-step process begins with the introduction of the azide functionality, followed by its reduction to the amine.

For the synthesis of this compound, a plausible route would start with 1-(pyridin-2-yl)ethanol. This alcohol can be converted to the corresponding alkyl halide or sulfonate, which then undergoes nucleophilic substitution with an azide salt, such as sodium azide, to form 1-(1-azidoethyl)pyridine. The subsequent reduction of the azide can be achieved using various reagents, with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation being highly effective.

Table 4: Plausible Azide Reduction Route to 1-(pyridin-2-yl)ethanamine

Intermediate Reagents for Azide Formation Reagents for Azide Reduction
1-(1-Bromoethyl)pyridine Sodium azide Lithium aluminum hydride

Once the primary amine, 1-(pyridin-2-yl)ethanamine, is formed, it can be benzylated as described in the nucleophilic substitution section (2.1.1). While this route is synthetically viable, it is more circuitous than direct reductive amination.

Alkylation Reactions, including N-Alkylation

A primary and direct method for the synthesis of this compound involves the N-alkylation of a suitable amine precursor. This nucleophilic substitution reaction is a foundational technique in amine synthesis.

Detailed Research Findings: The most common approach is the alkylation of 2-(pyridin-2-yl)ethanamine with a benzyl halide, such as benzyl chloride or benzyl bromide. The reaction proceeds via nucleophilic attack of the primary amine's nitrogen atom on the benzylic carbon of the halide, displacing the halogen atom. To facilitate the reaction and neutralize the hydrohalic acid byproduct, a base is typically required. The choice of base and solvent is critical for optimizing the yield and minimizing side reactions. Aprotic solvents like acetonitrile (B52724) or toluene (B28343) are often employed. A significant challenge in this method is the potential for overalkylation, leading to the formation of the N,N-dibenzylated byproduct. Careful control of the stoichiometry, for instance, using a slight excess of the benzyl halide (e.g., a 1.2:1 ratio to the amine), can help to minimize this secondary reaction.

Table 1: N-Alkylation of 2-(Pyridin-2-yl)ethanamine

Reactant A Reactant B Base Solvent Key Condition Target Product
2-(Pyridin-2-yl)ethanamine Benzyl Halide (e.g., Benzyl Chloride) K₂CO₃ or Na₂CO₃ Toluene or Acetonitrile Reflux (6-24 hours) This compound

In some cases, N-alkylation products can also be obtained through condensation reactions starting from acyclic compounds, which result in 1-alkylimidazole 3-oxides, a related class of heterocyclic compounds. researchgate.net

Condensation Reactions with Aldehyde Precursors

Condensation reactions provide a powerful route to this compound, typically as the first step in a two-stage reductive amination process. This involves the formation of an imine intermediate, which is subsequently reduced to the target secondary amine.

Detailed Research Findings: Two primary precursor pairs can be utilized for this condensation. The first, and more direct, involves the reaction of 2-(pyridin-2-yl)ethanamine with benzaldehyde (B42025). The amine's nucleophilic nitrogen attacks the electrophilic carbonyl carbon of the aldehyde, leading to a hemiaminal intermediate which then dehydrates to form an N-benzylidene-1-(pyridin-2-yl)ethanamine (imine). This condensation is often catalyzed by an acid, such as p-toluenesulfonic acid, and conducted at elevated temperatures.

An alternative pathway involves the condensation of 2-acetylpyridine with benzylamine. rsc.orgunesp.brpsu.edu In this case, the amine attacks the ketone, again forming an imine after dehydration. This imine is specifically N-(1-(pyridin-2-yl)ethylidene)benzylamine. Studies on the condensation of 2-acetylpyridine with various aldehydes have established its utility as a versatile precursor in forming C=N bonds. rsc.org A notable variation involves the prolonged reaction of certain ketones with benzylamine, where an aldol-type condensation occurs between the ketimine and benzaldimine (formed from in-situ oxidation of benzylamine), followed by a reduction step. psu.edu

Table 2: Precursor Combinations for Imine Formation via Condensation

Amine Precursor Carbonyl Precursor Catalyst (Typical) Imine Intermediate
2-(Pyridin-2-yl)ethanamine Benzaldehyde p-Toluenesulfonic acid N-Benzylidene-1-(pyridin-2-yl)ethanamine
Benzylamine 2-Acetylpyridine Acid or Base N-(1-(pyridin-2-yl)ethylidene)benzylamine

The condensation of 2-aminothiophenols with carbonyl compounds to form benzothiazoles follows a similar initial pattern of imine formation, demonstrating the broad applicability of this reaction type in heterocycle synthesis. nih.gov

Hydrogenation-Based Synthetic Steps

Following the formation of the imine intermediate via condensation, a hydrogenation or reduction step is essential to yield the final saturated amine, this compound. A wide array of reduction techniques is available for this transformation.

Detailed Research Findings: A common and straightforward method for the reduction of the imine formed from 2-(pyridin-2-yl)ethanamine and benzaldehyde is the use of a hydride reducing agent like sodium borohydride (NaBH₄). This method is often preferred for its operational simplicity.

More sophisticated approaches involve catalytic hydrogenation. researchgate.net This can be achieved through transfer hydrogenation, using hydrogen donors like formic acid/triethylamine (B128534) or isopropanol (B130326), or through direct hydrogenation using molecular hydrogen (H₂). organic-chemistry.org Various transition metal catalysts are effective for imine hydrogenation, including those based on ruthenium, iridium, and nickel. organic-chemistry.org For instance, chiral Ru-catalysts can achieve highly efficient asymmetric transfer hydrogenation (ATH) of N-diphenylphosphinyl acyclic imines. organic-chemistry.org However, a complicating factor in imine hydrogenation is that the amine products can act as catalyst poisons, binding to the metal center and inhibiting its activity. youtube.com Furthermore, imines can exist as E/Z isomers, which may react at different rates and selectivities, adding another layer of complexity to the process. youtube.com The development of metal-catalyzed hydrogenation has been pivotal for transforming readily available arenes and heteroarenes into saturated motifs. nih.gov

Table 3: Selected Hydrogenation Methods for Imine Reduction

Method Reducing Agent / H-Source Catalyst Key Features
Hydride Reduction Sodium Borohydride (NaBH₄) None Operationally simple, common lab-scale method.
Transfer Hydrogenation Isopropanol Nickel-based catalyst Offers excellent selectivity. organic-chemistry.org
Asymmetric Transfer Hydrogenation Formic acid/Triethylamine Chiral Ru-catalysts Provides high enantiomeric excess for chiral amines. organic-chemistry.org
Direct Hydrogenation H₂ Gas Iridium-based catalyst Used in large-scale industrial processes for herbicides. youtube.com

Amidation Processes with Benzyl Amines

While not a direct route to this compound, amidation processes involving benzylamine are crucial for synthesizing related amide analogues or precursors that can subsequently be reduced to the target amine.

Detailed Research Findings: The classical approach to forming an amide involves the coupling of a carboxylic acid with an amine. researchgate.net For example, a pyridine carboxylic acid could be reacted with benzylamine to form the corresponding N-benzyl-pyridinecarboxamide. These reactions often require high temperatures (above 160 °C) or the use of coupling reagents to activate the carboxylic acid. youtube.com Lewis acids like boric acid derivatives can catalyze the direct condensation at lower temperatures. youtube.com

Amides can also be synthesized from esters via amidation with an amine like benzylamine. researchgate.net More advanced methods include organophosphorus-catalyzed three-component reactions, where amines, carboxylic acids, and pyridine N-oxides are condensed to generate 2-amidopyridines. nih.gov This process showcases the ability to both form and functionalize an amide in situ. nih.gov Another innovative approach is the oxidative amidation of benzylamines using systems like I₂–TBHP to create benzamides. researchgate.net Once the amide precursor is formed, it can be reduced to the corresponding amine using strong reducing agents like lithium aluminum hydride.

Table 4: Amidation Strategies Involving Benzylamine

Reactants Method Catalyst/Reagent Product Type
Pyridine Carboxylic Acid + Benzylamine Direct Thermal Condensation Heat (>160 °C) N-Benzyl-pyridinecarboxamide
Pyridine Carboxylic Acid + Benzylamine Catalytic Condensation Boric Acid Derivatives N-Benzyl-pyridinecarboxamide
Pyridine N-oxide + Carboxylic Acid + Benzylamine Three-Component Coupling Organophosphorus catalyst 2-(N-benzylamido)pyridine
Ester + Benzylamine Nucleophilic Acyl Substitution Varies N-Benzyl-pyridinecarboxamide

Catalytic Strategies in Synthesis

Modern synthetic chemistry heavily relies on catalytic strategies to construct complex molecules efficiently and selectively. The synthesis of this compound and its analogues benefits significantly from palladium- and zinc-based catalytic systems.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and constructing biaryl structures, which are often part of the framework of pyridine-based analogues. nih.gov

Detailed Research Findings: The Suzuki reaction provides a practical method for synthesizing pyridine derivatives by coupling a halopyridine (e.g., a bromopyridine) with an arylboronic acid. nih.govnih.gov This reaction is typically catalyzed by a palladium(0) species, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base like potassium phosphate (B84403) (K₃PO₄). nih.govresearchgate.net The reaction tolerates a wide variety of functional groups, making it highly versatile. nih.gov However, substrates with labile protons, such as primary amines, can present challenges for Suzuki coupling. nih.gov To circumvent this, the amine group may be protected, for instance as an acetamide, before the coupling reaction is performed. nih.govresearchgate.net This strategy has been used to synthesize a range of novel N-[5-aryl-2-methylpyridin-3-yl]acetamides from N-[5-bromo-2-methylpyridin-3-yl]acetamide and various arylboronic acids. nih.govnih.gov

Table 5: Representative Suzuki Cross-Coupling for Pyridine Analogue Synthesis

Halide Substrate Boronic Acid Catalyst Base Solvent Product
N-[5-bromo-2-methylpyridin-3-yl]acetamide Arylboronic Acid Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane/Water N-[5-aryl-2-methylpyridin-3-yl]acetamide

Zinc-Mediated Reductions

Zinc, an inexpensive and non-toxic metal, serves as an effective mediator in several reduction reactions relevant to the synthesis of the target amine and its precursors.

Detailed Research Findings: A significant application of zinc is in the reduction of the imine intermediate formed during reductive amination. A combination of zinc dust and aqueous ammonium chloride (NH₄Cl) provides a mild and efficient system for reducing a wide range of aldehydes and ketones to their corresponding alcohols. sciencemadness.org This method is chemoselective, capable of reducing an aldehyde in the presence of a ketone, and proceeds through a single electron-transfer (SET) mechanism. sciencemadness.org This protocol can be directly applied to the reduction of the C=N bond of an imine.

Furthermore, zinc chloride (ZnCl₂) used in combination with sodium hydride (NaH) enables the controlled reduction of nitriles to aldehydes via iminyl zinc intermediates. organic-chemistry.org These intermediates can be trapped in situ with nucleophiles to generate amines, offering another pathway to functionalized amine products. organic-chemistry.org Zinc metal is also used as a reductant to generate highly reactive, low-valent cobalt species from cobalt precursors, which can then catalyze C-H activation reactions, demonstrating its role in more complex catalytic cycles. acs.org Zinc(II) complexes derived from ligands like (1E)-1-pyridin-2-ylethan-1-one thiosemicarbazone have also been synthesized and characterized, highlighting the interaction of zinc with precursors related to the target molecule. nih.gov

Table 6: Zinc-Mediated Reduction Methods

Substrate Type Reagents Key Feature Product Type
Imine / Ketone Zn dust, aq. NH₄Cl Mild, chemoselective reduction. sciencemadness.org Amine / Alcohol
Nitrile NaH, ZnCl₂ Controlled reduction to an intermediate. organic-chemistry.org Aldehyde or Amine
Co(II) Precursor Zn dust Forms low-valent Co catalyst. acs.org Active Co(0)/Co(I) species

Optimization of Reaction Conditions

The optimization of reaction parameters is a crucial step in developing a robust and efficient synthesis for this compound and its analogues. Key factors that can dramatically influence reaction yield, purity, and reaction time include the choice of solvent, the temperature at which the reaction is conducted, and the selection of appropriate catalysts and additives.

The solvent is not merely an inert medium for the reaction but plays a critical role in controlling the reaction dynamics. researchgate.net The properties of the solvent, such as its polarity, protic or aprotic nature, and its ability to form hydrogen bonds, can significantly affect the stability of reactants, intermediates, and transition states. researchgate.netmdpi.com For the synthesis of N-benzylamines via reductive amination, a variety of solvents have been explored. Water-miscible solvents like methanol, ethanol, and isopropanol are often preferred. google.com Methanol, in particular, is frequently used for the iminization step, which is the initial formation of the imine intermediate from the ketone and amine. google.com

Temperature is another critical parameter. The iminization step is typically carried out at mild temperatures, ranging from 10 to 40°C, with 20 to 30°C being common. google.com Higher temperatures can accelerate the reaction but may also lead to the formation of unwanted by-products or the degradation of the thermally sensitive imine intermediate. mdpi.com For instance, in studies on related benzylamines, raising the temperature from 25°C to 50°C in methanol resulted in a significant reversal of the reaction, suggesting lower temperatures favor product stability. mdpi.com The subsequent reduction step is also often performed within a similar temperature range of 10 to 40°C. google.com However, specific procedures may require different temperature profiles, such as heating to 55°C or 84°C to drive the reaction to completion, followed by cooling to room temperature for workup. orgsyn.org

The choice of solvent also dictates the workup procedure. Reactions performed in acetonitrile might be cooled and then concentrated by rotary evaporation, with the resulting residue partitioned between an organic solvent like hexane (B92381) and water to separate the product from water-soluble impurities. orgsyn.org

SolventTypical Temperature ProfileObserved Effects and Applications in Amine SynthesisReferences
Methanol10 - 40°CPreferred solvent for iminization and hydrogenation steps in N-benzylamine synthesis. Mild conditions help preserve chiral integrity. google.com
AcetonitrileRoom Temperature to 84°CUsed as a solvent for N-alkylation reactions. The reaction may require heating to proceed at a reasonable rate. orgsyn.org
Ethanol (95%)Room TemperatureEffective for reductive amination using borohydride exchange resin (BER), allowing for simple work-up. koreascience.kr
TolueneRefluxUsed in Claisen-Schmidt condensations with piperidine (B6355638) as a catalyst, requiring high temperatures to drive the reaction. nih.gov
Tetrahydrofuran (THF)-10°C to Room TemperatureSuitable for reductions using strong, moisture-sensitive reagents like LiBH₄, starting at low temperatures. mdpi.com
Dimethyl Sulfoxide (DMSO) / Dimethylformamide (DMF)Room TemperatureStrong hydrogen bonding properties can stabilize intermediates like carbamic acids in reactions involving CO₂. mdpi.com

The selection of a catalyst is paramount in the reductive amination pathway to this compound. The process involves two key transformations: the formation of an imine or iminium ion, and its subsequent reduction.

For the reduction step, catalytic hydrogenation is a widely used method. google.com Palladium on carbon (Pd/C) is a common and effective catalyst for the hydrogenation of the C=N double bond of the imine intermediate, typically using hydrogen gas at pressures from atmospheric to 5 bar. google.com Other catalytic systems, such as those using gold particles supported on various oxides (e.g., Au/CeO₂, Au/TiO₂), have also been shown to be effective for the reductive amination of ketones with benzylamine, often requiring conditions of around 100°C and 30 bar of hydrogen. researchgate.net

Alternatively, chemical reducing agents are frequently employed. Sodium borohydride (NaBH₄) is a common choice, and its effectiveness can be enhanced by additives like cobalt chloride. beilstein-journals.orgorganic-chemistry.org Sodium triacetoxyborohydride (NaBH(OAc)₃) is another mild and selective reducing agent particularly well-suited for reductive aminations. koreascience.krorganic-chemistry.org Borohydride exchange resin (BER) offers the advantage of being a solid-supported reagent, which simplifies the work-up procedure as it can be removed by simple filtration. koreascience.kr More specialized and highly efficient catalytic systems include iridium complexes, which can facilitate the direct reductive amination of ketones under transfer hydrogenation conditions. organic-chemistry.org

Additives, particularly bases, can also play a crucial catalytic role. In some syntheses, bases are used to facilitate the initial condensation between the ketone and amine. nih.gov A comparison between pyridine and the stronger base triethylamine has shown that pyridine can be a more effective catalyst in certain acylation reactions. jocpr.com This is attributed to the lower steric hindrance around the nitrogen atom in pyridine, allowing it to function more efficiently as a nucleophilic catalyst. jocpr.com In reductive aminations using borohydride exchange resin, an additive like triethylammonium (B8662869) chloride (Et₃NHCl) is used to maintain an acidic pH, which is necessary for the reaction to proceed efficiently. koreascience.kr

Catalyst/Reducing AgentAdditive/Co-catalystTypical Reaction TypeKey Findings/ConditionsReferences
Pd/C (Palladium on Carbon)H₂ (gas)Catalytic HydrogenationEffective for reducing imines at 20-30°C and atmospheric pressure. google.com
Sodium Borohydride (NaBH₄)Cobalt Chloride (CoCl₂)Chemical ReductionEfficiently reduces benzylidene double bonds in high purity. beilstein-journals.org
Sodium Triacetoxyborohydride (NaBH(OAc)₃)NoneReductive AminationA general, mild, and selective reagent for reducing various aldehydes and ketones. koreascience.krorganic-chemistry.org
Borohydride Exchange Resin (BER)Triethylammonium Chloride (Et₃NHCl)Reductive AminationAllows for high yields at room temperature with a simple filtration work-up. koreascience.kr
Gold (Au) on oxide supportsH₂ (gas)Catalytic HydrogenationRequires higher temperatures (100°C) and pressures (30 bar H₂). Activity depends on the oxide support. researchgate.net
Cp*Ir complexesAmmonium formateTransfer HydrogenationCatalyzes direct reductive amination of ketones to primary amines. organic-chemistry.org
PiperidineNoneBase-catalyzed condensationUsed in small amounts to catalyze Claisen-Schmidt condensations at reflux temperatures. nih.gov
PyridineNoneBase/Nucleophilic CatalystCan be more effective than stronger, more hindered bases like triethylamine in acylation reactions. jocpr.com

Enantioselective Synthesis of 1-(Pyridinyl)ethylamines

The creation of optically pure 1-(pyridinyl)ethylamines is fundamental to the synthesis of chiral ligands and auxiliaries. Various strategies have been developed to achieve high enantiomeric purity.

A key method for the enantioselective synthesis of 1-(pyridin-2-yl)ethylamines involves the stereospecific substitution of optically pure precursors. researchgate.net Research has shown that chiral non-racemic 1-(2-pyridinyl)ethylamines can be synthesized through the reaction of optically pure 1-(pyridinyl)ethyl methanesulfonates with various amines. researchgate.netnih.gov This substitution occurs stereospecifically, allowing for precise control over the final product's configuration. nih.gov For instance, substitution of (S)-1-(2-pyridinyl)ethyl methanesulfonate (B1217627) with sodium azide produces (R)-1-(2-pyridinyl)ethyl azide, which can then be reduced to the corresponding (R)-amine in good yield. researchgate.net

This method is effective for a range of primary and secondary amines, including amino acid esters and cyclic amines, consistently yielding the desired N-substituted 1-(2-pyridinyl)ethylamines. nih.gov The reaction proceeds through an SN2 mechanism, which is responsible for the observed stereochemical outcome. researchgate.net

A critical feature of the stereospecific substitution method is the complete inversion of configuration at the chiral center. researchgate.netnih.gov When (R)- or (S)-1-(2-pyridinyl)ethyl methanesulfonate reacts with primary amines, the resulting N-substituted (S)- or (R)-1-(2-pyridinyl)ethylamines are formed with the opposite stereochemistry. nih.gov This inversion is a classic hallmark of the SN2 reaction pathway, where the nucleophilic amine attacks the carbon atom from the side opposite to the leaving group (methanesulfonate). researchgate.net

This predictable inversion is not limited to the 2-pyridinyl isomer; stereospecific inversion of the chiral center also occurs with 1-(4-pyridinyl)ethyl and 1-(3-pyridinyl)ethyl methanesulfonates. nih.gov This robust stereochemical control is vital for the rational design and synthesis of chiral ligands with specific three-dimensional structures. researchgate.netnih.gov

Beyond asymmetric synthesis, the resolution of racemic mixtures is a widely used technique to obtain pure enantiomers. wikipedia.org The most common approach involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid like tartaric acid, to form a pair of diastereomeric salts. wikipedia.org These salts exhibit different physical properties, such as solubility, which allows them to be separated by methods like fractional crystallization. wikipedia.org

A novel resolution method for racemic 1-(pyridin-2-yl)ethylamine (PEA) has been developed that avoids traditional chiral acids. rsc.org This process involves:

Reaction of racemic PEA with (4R)-camphor to form a diastereomeric imine mixture.

Coordination with zinc chloride to create diastereomeric zinc complexes, (RE-PIC-Zn) and (SE-PIC-Zn).

Separation of these diastereomers via fractional crystallization. rsc.org

Resolution of Racemic 1-(Pyridin-2-yl)ethylamine (PEA)
EnantiomerOverall YieldEnantiomeric Excess (ee)
(S)-PEA24.8%98%
(R)-PEA24.8%99%

Diastereoselective Oxidation of Tertiary Amines

In molecules containing multiple nitrogen atoms, such as N-substituted pyridine-amine derivatives, achieving selective oxidation at a specific site is a significant challenge. nih.gov Typically, aliphatic amines are more susceptible to oxidation than the nitrogen atom in a heteroaromatic ring like pyridine. nih.gov

However, research has demonstrated a method for the selective N-oxidation of the heteroaromatic ring in the presence of more reactive amine groups. nih.gov This is achieved through an in situ protonation strategy coupled with an iminium salt organocatalyst. By protonating the more basic aliphatic or alicyclic amine, its nucleophilicity is suppressed, allowing the oxidant to selectively target the pyridine nitrogen. This approach effectively reverses the inherent reactivity, enabling the formation of pyridine N-oxides even in complex molecules containing multiple tertiary amine sites. nih.gov For substrates with substitution at the 2-position of the pyridine ring, the reaction can be slower due to steric hindrance or inductive effects from the protonated amine group. nih.gov

Development of Optically Pure Pyridine-Amine Ligands

Optically pure 1-(2-pyridinyl)ethylamines are valuable precursors for the synthesis of chiral ligands used in asymmetric catalysis. The stereospecific substitution reactions described previously have been successfully employed to create optically pure and meso triamine ligands that incorporate two pyridine rings. nih.gov Examples of such ligands prepared in stereochemically pure form include (S,S)-4f, meso-4f, (S,S)-9e, (S,R)-9e, and (S,S)-9f. nih.gov The ability to synthesize both chiral (S,S) and achiral (meso) versions of these ligands from the same precursors highlights the versatility and precision of the synthetic methodology. researchgate.netnih.gov

Coordination Chemistry and Ligand Properties of Benzyl 1 Pyridin 2 Yl Ethyl Amine

Complex Formation with Transition Metals

Benzyl[1-(pyridin-2-yl)ethyl]amine, also known as N-benzyl-1-(pyridin-2-yl)ethanamine, readily forms stable complexes with a range of transition metals. Its ability to chelate, or bind to a central metal atom at two or more points, makes it a valuable ligand in the design of new metal-organic compounds. Research has particularly focused on its complexes with late transition metals such as copper(II) and palladium(II). These complexes are typically synthesized by reacting the ligand with a metal salt in an appropriate solvent, leading to the formation of crystalline products that can be studied in detail.

The formation of these complexes is driven by the favorable interaction between the electron-donating nitrogen atoms of the ligand and the electron-accepting metal center. The steric bulk of the benzyl (B1604629) and methyl groups on the ethylamine (B1201723) backbone plays a crucial role in influencing the stereochemistry and stability of the resulting metal complexes.

Multidentate Ligand Behavior (e.g., Bidentate, Tridentate)

The primary mode of coordination for this compound is as a bidentate ligand. It forms a stable five-membered chelate ring by coordinating to a metal center through two of its nitrogen atoms. This bidentate N,N'-chelation is a recurring motif in its coordination chemistry. The formation of this five-membered ring is entropically favored and results in thermodynamically stable metal complexes.

While the ligand is most commonly observed to be bidentate, the possibility of tridentate behavior could be considered under specific circumstances, although it is not commonly reported. For this compound itself to act as a tridentate ligand, the benzyl group would need to participate in coordination, for instance, through a π-interaction or C-H activation. Such interactions are generally weaker and less common than the strong coordination of the nitrogen donors. In related ligand systems, modifications such as adding another donor group to the benzyl ring could enforce tridentate or even higher denticity, but for the parent molecule, bidentate coordination is the dominant and well-documented behavior.

Donor Atom Characterization (Pyridine Nitrogen, Amine Nitrogen)

The two key donor atoms in this compound are the nitrogen atom of the pyridine (B92270) ring (Npy) and the nitrogen atom of the secondary amine group (Nam). Both nitrogen atoms are sp2 and sp3 hybridized, respectively, and possess lone pairs of electrons that are available for donation to a metal ion. The combination of a pyridine nitrogen, which is part of an aromatic system, and a more flexible aliphatic amine nitrogen allows the ligand to effectively "bite" a metal ion, forming the stable five-membered chelate ring. The characterization of this bonding is unequivocally confirmed through single-crystal X-ray diffraction studies, which show clear electron density between the metal and both nitrogen atoms.

Structural Analysis of Metal-Ligand Complexes

The precise arrangement of the ligand around the metal center has been elucidated through various analytical techniques, most notably single-crystal X-ray diffraction. This has allowed for a detailed understanding of the coordination geometries and the specific parameters of the metal-ligand bonds.

Determination of Coordination Geometries (e.g., Tetrahedral, Square Pyramidal)

The coordination geometry of the resulting metal complex is highly dependent on the identity of the metal ion, its oxidation state, and the stoichiometry of the reaction.

For instance, with copper(II), a common coordination number is five, leading to a square pyramidal geometry. In a representative complex, [Cu(N-benzyl-1-(pyridin-2-yl)ethanamine)2Cl]Cl, two bidentate ligands occupy the four positions in the square base, with a chloride ion in the apical position. The geometry is distorted from a perfect square pyramid due to the steric constraints imposed by the bulky ligands.

In contrast, when complexed with palladium(II), a metal ion that strongly favors a +2 oxidation state and a coordination number of four, a square planar geometry is observed. In complexes like [Pd(N-benzyl-1-(pyridin-2-yl)ethanamine)Cl2], the bidentate ligand and two chloride ions lie in the same plane around the central palladium atom.

The table below summarizes the observed geometries for selected metal complexes of this compound.

Metal IonComplex FormulaCoordination Geometry
Copper(II)[Cu(C14H16N2)2Cl]ClDistorted Square Pyramidal
Palladium(II)[Pd(C14H16N2)Cl2]Square Planar

Experimental and Computational Elucidation of Metal-Ligand Bond Parameters

Detailed structural studies have provided precise measurements of the bond lengths and angles within the coordination sphere. These parameters offer insight into the strength and nature of the metal-ligand interactions.

In palladium(II) complexes, the Pd-N bond lengths are typically in the range of 2.03 to 2.13 Å. Specifically, the bond to the pyridine nitrogen (Pd-Npy) is often slightly shorter than the bond to the amine nitrogen (Pd-Nam), reflecting the different electronic properties of the two donor atoms. For example, in [Pd(N-benzyl-1-(pyridin-2-yl)ethanamine)Cl2], the Pd-N(pyridine) bond length is approximately 2.033 Å, while the Pd-N(amine) bond is about 2.129 Å. The N-Pd-N "bite" angle within the chelate ring is typically around 82°, a value characteristic of five-membered chelate rings.

Computational methods, such as Density Functional Theory (DFT), have been employed to complement experimental data. These calculations can predict the optimized geometry of the complexes and provide a deeper understanding of the electronic structure. DFT studies on related palladium complexes have shown good agreement with experimental X-ray data, validating the computational models. These theoretical studies can also be used to calculate the energies of different possible isomers and to analyze the frontier molecular orbitals, providing insight into the reactivity of the complexes.

The following table presents selected bond parameters for a palladium(II) complex.

ComplexBondExperimental Bond Length (Å)
[Pd(C14H16N2)Cl2]Pd-N(pyridine)2.033
[Pd(C14H16N2)Cl2]Pd-N(amine)2.129
[Pd(C14H16N2)Cl2]Pd-Cl2.242 - 2.331
[Pd(C14H16N2)Cl2]Angle Value (°)
[Pd(C14H16N2)Cl2]N(pyridine)-Pd-N(amine)82.2

Solution-Phase Coordination Dynamics

While solid-state structures provide a static picture of metal-ligand complexes, their behavior in solution can be dynamic. The study of solution-phase dynamics is crucial for understanding reaction mechanisms, particularly when these complexes are used as catalysts.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to probe the behavior of these complexes in solution. For well-defined, stable complexes like the square planar palladium(II) derivatives, the NMR spectra are often sharp and consistent with the solid-state structure, indicating that the complex remains intact in solution. The stability of the five-membered chelate ring generally disfavors rapid ligand dissociation or exchange under normal conditions.

However, the potential for dynamic processes exists. For example, in five-coordinate complexes like the square pyramidal copper(II) species, fluxional processes could occur, such as the Berry pseudorotation, which would interchange the apical and basal positions. Furthermore, the presence of different stereoisomers of the ligand (R and S enantiomers) can lead to the formation of multiple diastereomeric complexes in solution, which may be distinguishable by high-resolution NMR. While detailed kinetic studies on the solution dynamics of this compound complexes are not extensively reported, the inherent stability of the N,N'-chelate suggests that they are generally robust in solution.

Variable-Temperature NMR Studies of Ligand Exchange

Variable-temperature (VT) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to study dynamic processes in solution, including ligand exchange in coordination complexes. By monitoring the chemical shifts and line shapes of NMR signals over a range of temperatures, it is possible to determine the rates and activation parameters of exchange processes occurring on the NMR timescale.

For complexes of this compound, VT-NMR can provide insights into several dynamic phenomena:

Ligand Dissociation/Association: The exchange of the entire ligand with free ligands in solution.

Hemi-lability: The reversible dissociation of one of the donor atoms (either the pyridine or the amine) while the other remains coordinated to the metal center.

Conformational Changes: Interconversion between different conformations of the chelate ring.

While specific VT-NMR studies on complexes of this compound are not extensively documented in the literature, studies on analogous copper(I) complexes with terpyridine and other polydentate nitrogen ligands demonstrate the utility of this technique. For instance, VT-NMR has been used to show the dynamic behavior of terpyridine ligands in copper(I) complexes, indicating fluxional processes in solution researchgate.net. In such studies, the coalescence of distinct NMR signals for the different ligand environments as the temperature is increased allows for the calculation of the energy barrier for the exchange process. A review of NMR techniques for studying ligand exchange highlights that a combination of methods, including 2D-EXSY (Exchange Spectroscopy), can be employed to measure exchange rate constants and elucidate reaction mechanisms researchgate.netpsu.edu.

Stability and Reactivity of Formed Complexes

The stability and reactivity of metal complexes containing this compound are intrinsically linked to the nature of the metal ion and the reaction conditions. A key area of reactivity for copper complexes with similar pyridylethylamine ligands is their interaction with molecular oxygen.

Research on copper(I) complexes with the closely related ligand N-benzyl-N-ethyl-2-(2-pyridyl)ethylamine has shown that they react with dioxygen to form different copper-oxygen species. The specific product, either a (μ-η2:η2-peroxo)dicopper(II) complex or a bis(μ-oxo)dicopper(III) complex, is dependent on subtle changes to the ligand structure, such as the presence of a methyl group on the pyridine ring. These copper-oxygen intermediates are often reactive and can decompose, leading to the oxidative N-dealkylation of the benzyl group. Kinetic analysis has revealed that the bis(μ-oxo)dicopper(III) species can be a key reactive intermediate in these transformations.

In a study of unsymmetrical β-diketiminato copper(I) complexes, the length of the chelating pyridyl arm (pyridylmethyl vs. pyridylethyl) was found to determine whether mono- or di-nuclear copper-dioxygen species are formed at low temperatures researchgate.net. The pyridylethyl arm, similar to that in this compound, was observed to favor the formation of dinuclear species researchgate.net. Upon warming, these intermediates can lead to ligand degradation or the release of the free ligand researchgate.net.

The stability of these complexes is also influenced by the solvent and the presence of other coordinating species. The flexible ethylamine linker allows the ligand to accommodate different coordination geometries, but can also contribute to pathways for complex decomposition.

Electrochemical Properties of Organometallic Intermediates

Cyclic voltammetry (CV) is a widely used electrochemical technique to investigate the redox properties of organometallic complexes. For complexes of this compound, CV can provide information on the accessibility and stability of different oxidation states of the metal center. The redox potential of the metal (e.g., Cu(II)/Cu(I) or Fe(III)/Fe(II)) is sensitive to the electronic and steric properties of the surrounding ligands.

Studies on a variety of copper and iron complexes with pyridine- and amine-containing ligands have established general trends that can be extrapolated to complexes of this compound. The electrochemical properties of iron(III) complexes with functionalized pyclen-based ligands show that the Fe(III)/Fe(II) redox couple can be tuned by modifying the pyridine ring nih.gov. Electron-withdrawing groups on the pyridine ring tend to make the reduction of Fe(III) to Fe(II) more favorable (less negative potential), while electron-donating groups have the opposite effect nih.gov.

Similarly, for copper complexes used in atom transfer radical polymerization (ATRP), the E1/2 value for the Cu(II)/Cu(I) couple is strongly dependent on the nature of the ligand cmu.edu. Increasing the number of coordination sites or the electron-donating ability of the ligand generally makes the Cu(I) state more stable and thus easier to oxidize (a more negative redox potential).

The table below presents representative electrochemical data for analogous iron and copper complexes with pyridine-containing ligands, illustrating the range of redox potentials that might be expected for complexes of this compound.

Complex/Ligand SystemRedox CoupleE1/2 (V vs. Fc/Fc+)Solvent/ElectrolyteReference
[Fe(L1)] (L1 = 4-hydroxyl-pyclen)Fe(III)/Fe(II)-0.462DMF / [Bu4N][BF4] nih.gov
[Fe(L2)] (L2 = 4-H-pyclen)Fe(III)/Fe(II)-0.453DMF / [Bu4N][BF4] nih.gov
[Fe(L6)] (L6 = 4-nitro-pyclen)Fe(III)/Fe(II)-0.372DMF / [Bu4N][BF4] nih.gov
[Cu(bpy)2]BrCu(II)/Cu(I)-0.19 (vs. SCE)Acetonitrile (B52724) / Bu4NBF4 cmu.edu
[Cu(PMDETA)]BrCu(II)/Cu(I)-0.58 (vs. SCE)Acetonitrile / Bu4NBF4 cmu.edu
[Cu(TPMA)]BrCu(II)/Cu(I)-0.36 (vs. SCE)Acetonitrile / Bu4NBF4 cmu.edu

Note: Potentials from different studies may be referenced to different standards (e.g., Fc/Fc+ or SCE). Direct comparison should be made with caution.

For a hypothetical complex such as [Cu(this compound)Cl], the redox potential would be influenced by the combined electron-donating properties of the pyridine and amine groups, as well as the steric bulk of the benzyl substituent. Based on the data for analogous systems, a quasi-reversible Cu(II)/Cu(I) redox couple would be expected in a non-aqueous solvent. The exact potential would provide a quantitative measure of the ligand's ability to stabilize the Cu(I) or Cu(II) oxidation state, which is crucial for applications in catalysis and redox sensing.

Mechanistic Insights into Reactions Involving Benzyl 1 Pyridin 2 Yl Ethyl Amine

Exploration of Catalytic Cycles

Benzyl[1-(pyridin-2-yl)ethyl]amine can act as a crucial component in metal-catalyzed reactions, particularly as a ligand that coordinates to a metal center or as a nucleophile in transformations like hydroamination. Its bidentate nature, with two nitrogen atoms available for coordination, allows it to form stable chelate complexes with transition metals, influencing the catalytic cycle.

The hydroamination of terminal alkynes, a reaction that involves the addition of an N-H bond across a carbon-carbon triple bond, can be catalyzed by various transition metals. When an amine like this compound is used, one proposed pathway involves the formation of a metal-vinylidene intermediate.

The catalytic cycle typically begins with the coordination of the terminal alkyne to the metal center. This is followed by a rearrangement to form a highly electrophilic metal-vinylidene species. The secondary amine of this compound then acts as a nucleophile, attacking the α-carbon of the vinylidene ligand. This nucleophilic attack is often the rate-determining step. Subsequent protonolysis and tautomerization lead to the formation of the enamine or imine product and regeneration of the active catalyst. The pyridine (B92270) moiety can remain coordinated to the metal center throughout the cycle, stabilizing the intermediates and influencing the regioselectivity of the amine addition.

The efficiency and selectivity of catalytic reactions involving this compound are heavily dependent on the initial coordination of the molecule to the metal center. The two nitrogen atoms—one from the pyridine ring and one from the secondary amine—can coordinate to a metal to form a stable five-membered chelate ring.

This coordination serves multiple purposes:

Activation of the Substrate: By binding to the metal, the electronic properties of the amine are altered, potentially making the N-H bond more acidic and easier to break.

Bringing Reactants Together: In a catalytic cycle, the coordinated this compound is held in close proximity to the other substrate (e.g., an alkyne or alkene), facilitating the reaction.

Controlling Stereochemistry: The rigid conformation imposed by chelation can create a specific chiral environment around the metal center, which is crucial for asymmetric catalysis if a chiral version of the ligand is used.

For instance, in diiron(II) complexes, benzyl- and ethyl-substituted pyridine ligands have been used to model the activation of C-H bonds. nih.gov The coordination geometry, such as a distorted trigonal bipyramidal arrangement, and the distance between the metal centers are critical factors determined by the ligand structure. nih.gov

C-H Activation Processes Directed by Pyridine Moieties

The pyridine ring is a well-established directing group in transition metal-catalyzed C-H activation. eurekaselect.comrsc.org In this compound, the pyridine nitrogen can coordinate to a metal catalyst (e.g., Palladium, Rhodium, Ruthenium) and direct the activation of otherwise unreactive C-H bonds at specific positions. eurekaselect.comnih.gov

The process typically involves the formation of a cyclometalated intermediate. The pyridine nitrogen first coordinates to the metal center. This brings the metal in close proximity to C-H bonds on the ethyl linker or the benzyl (B1604629) group, facilitating oxidative addition or concerted metalation-deprotonation to form a stable metallacycle. This activated intermediate can then react with a variety of coupling partners, such as alkenes (olefination) or aryl halides (arylation), to form a new C-C bond. The directing ability of the pyridine group provides high regioselectivity, which is a significant challenge in the functionalization of complex molecules. eurekaselect.comrsc.org

C-H Activation Step Description Key Metal Catalysts
Coordination The pyridine nitrogen of this compound binds to the metal center.Pd, Rh, Ru, Ir
Cyclometalation The metal center interacts with a nearby C-H bond (e.g., on the benzyl ring) to form a metallacycle.Pd(II), Rh(III)
Functionalization The activated C-H bond, now a metal-carbon bond, reacts with an external coupling partner.Alkenes, Alkynes, Aryl Halides
Reductive Elimination The final product is released, and the catalyst is regenerated.-

Nucleophilic Addition Mechanisms

The secondary amine group in this compound is a potent nucleophile. libretexts.org It can readily participate in nucleophilic addition reactions with electrophilic carbon atoms, such as those in carbonyl compounds (aldehydes and ketones) or activated alkenes (in Michael additions). libretexts.orgresearchgate.net

When reacting with an aldehyde or ketone, the mechanism for imine formation involves several steps: libretexts.org

Nucleophilic Attack: The lone pair of electrons on the secondary amine nitrogen attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate known as a carbinolamine.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a zwitterionic intermediate which is then neutralized.

Protonation of Hydroxyl Group: In the presence of an acid catalyst, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water).

Elimination of Water: The lone pair on the nitrogen helps to expel the water molecule, forming a C=N double bond and generating an iminium ion.

Deprotonation: A base removes the proton from the nitrogen to give the final neutral enamine product (since the starting amine is secondary) and regenerates the acid catalyst.

In the case of Michael additions, the amine adds to the β-carbon of an α,β-unsaturated carbonyl compound. This reaction is often catalyzed by a base, which can deprotonate the amine to increase its nucleophilicity, or it can proceed under neutral or acidic conditions. researchgate.net The kinetics of such additions are influenced by the solvent and the electronic properties of the substituents on both the nucleophile and the electrophile. scispace.com

Influence of Molecular Conformation on Reactivity

The three-dimensional shape, or conformation, of this compound plays a significant role in its reactivity, particularly in its function as a ligand. The molecule can adopt various conformations due to rotation around the C-C and C-N single bonds.

When acting as a bidentate ligand, the molecule must adopt a specific conformation to allow both the pyridine and the secondary amine nitrogens to bind to the same metal center, forming a chelate ring. The stability of this chelated structure and the resulting geometry around the metal are influenced by:

Steric Hindrance: The benzyl group and the methyl group on the ethyl bridge can cause steric crowding, influencing the preferred coordination geometry and potentially hindering the approach of other substrates to the metal center.

In diiron(II) complexes with related benzyl- and ethylpyridine ligands, the solid-state structures reveal specific bond lengths and angles that are a direct consequence of the ligand's conformational preferences upon coordination. nih.gov For example, the distance between the two iron centers in a dinuclear complex can be dictated by the bite angle and flexibility of the bridging ligands. nih.gov This structural constraint, in turn, influences the complex's ability to bind and activate other molecules, such as dioxygen. nih.gov

Protonation Dynamics and Equilibria

This compound has two basic nitrogen atoms: the secondary aliphatic amine and the sp²-hybridized nitrogen of the pyridine ring. These two sites have different pKa values and will be protonated at different pH levels.

The secondary amine is more basic, with an estimated pKa value similar to other secondary alkylamines (typically around 10-11).

The pyridine nitrogen is significantly less basic, with a pKa value for pyridine itself being 5.25.

This difference in basicity means that in an acidic medium, the secondary amine will be preferentially protonated first. The equilibrium can be represented as:

Amine-Pyridine + H⁺ ⇌ ⁺H-Amine-Pyridine

At very low pH, a second protonation can occur on the pyridine nitrogen:

⁺H-Amine-Pyridine + H⁺ ⇌ ⁺H-Amine-Pyridine-H⁺

The protonation state of the molecule is critical for its function. When the secondary amine is protonated, its nucleophilicity is eliminated, and it can no longer participate in nucleophilic addition reactions or coordinate to a metal center as a neutral ligand. However, the resulting ammonium (B1175870) ion can engage in hydrogen bonding. The protonation of the pyridine nitrogen also affects its ability to act as a directing group in C-H activation. Therefore, controlling the pH is a crucial parameter for manipulating the reactivity and catalytic application of this compound. In studies of related benzyl piperidine (B6355638) moieties, protonation at physiological pH is a key factor for interaction with biological targets. nih.gov

Structure-Reactivity Relationship (SAR) Studies

The structure-reactivity relationship (SAR) of a compound provides crucial insights into how its chemical structure influences its reactivity. For this compound, while direct and comprehensive SAR studies are not extensively documented in publicly available literature, we can infer potential relationships by examining studies on analogous structures. The reactivity of this molecule is primarily dictated by the interplay of electronic and steric effects of its core components: the benzyl group, the pyridinyl ring, and the ethylamine (B1201723) linker.

Research on structurally related compounds, such as N-benzyl phenethylamines and various substituted pyridine derivatives, demonstrates that modifications to these fragments can significantly alter their chemical and biological activities. These studies often focus on the impact of substituents on reaction rates, yields, and selectivity in various transformations.

Impact of Substituents on the Pyridine Ring

In a study on diiron(II) complexes with substituted pyridine ligands, the position of an ethyl substituent on the pyridine ring was shown to influence the geometry of the resulting metal complex. nih.gov For instance, a 2-ethylpyridine (B127773) ligand, due to its steric bulk near the nitrogen atom, led to a significantly larger separation between the metal centers in the diiron complex compared to 3- or 4-ethylpyridine. nih.gov This highlights the importance of the substituent's position in dictating the steric environment around the coordination site.

Table 1: Effect of Ethyl Substituent Position on Pyridine on Diiron(II) Complex Geometry nih.gov

LigandFe···Fe Distance (Å)
2-Ethylpyridine4.3361(12)
3-Ethylpyridine4.0872(10)
4-Ethylpyridine4.1546(13)

This table illustrates how the steric hindrance from the substituent's position on the pyridine ring can directly impact the structural characteristics of a resulting coordination complex.

Influence of Substituents on the Benzyl Group

Modifications to the benzyl ring can also modulate the reactivity of the molecule. Substituents on the phenyl ring of the benzyl group can exert inductive and resonance effects, altering the electron density on the benzylic carbon and the secondary amine.

Studies on related N-benzyl derivatives have shown that the nature and position of substituents on the benzyl ring can have a profound effect on their biological activity. For example, in a series of N-benzyl phenethylamines, the introduction of a hydroxyl group at the 2-position of the benzyl ring generally led to higher functional activity at serotonin (B10506) receptors compared to a methoxy (B1213986) group at the same position. nih.gov

Table 2: Influence of N-Benzyl Substituent on Receptor Potency of a Phenethylamine Analog nih.gov

N-Benzyl SubstituentFunctional Activity (EC₅₀, nM)
N-(2-Methoxybenzyl)1.2
N-(2-Hydroxybenzyl)0.074

This data from a related compound series suggests that even subtle electronic changes on the benzyl ring can lead to significant differences in biological reactivity.

Role of the Ethylamine Linker

The ethylamine linker connecting the pyridinyl and benzyl moieties provides conformational flexibility, which is crucial for the molecule's ability to adopt specific orientations when interacting with other molecules or participating in reactions. The length and substitution pattern of this linker can significantly impact reactivity. In studies of polyfunctionalized pyridines, the length of the linker between a 1-benzylpiperidine (B1218667) moiety and the pyridine ring was found to be a critical factor for its affinity to sigma receptors. nih.gov An increase in the linker length from an amino group to an ethylamino, propylamino, or butylamino group resulted in increased affinity. nih.gov

While this example does not directly involve this compound, it underscores the principle that the nature of the linker is a key variable in determining the molecule's interaction with biological targets or its role in chemical transformations.

Substituents on the pyridine ring will modulate the basicity and coordination ability of the pyridinyl nitrogen.

Substituents on the benzyl ring can influence the electronic environment of the secondary amine.

The ethylamine linker's length and flexibility are critical for optimal interaction in both chemical and biological systems.

Further dedicated SAR studies on this compound are necessary to fully elucidate the intricate relationships between its structure and its chemical reactivity.

Spectroscopic Characterization of Benzyl 1 Pyridin 2 Yl Ethyl Amine and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of Benzyl[1-(pyridin-2-yl)ethyl]amine is expected to exhibit a series of absorption bands corresponding to the various stretching and bending vibrations of its constituent parts.

N-H Vibrations: The secondary amine (N-H) group should produce a weak to medium absorption band in the region of 3300-3500 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations from both the pyridine (B92270) and benzene (B151609) rings are anticipated to appear at wavenumbers above 3000 cm⁻¹. The aliphatic C-H stretching vibrations from the ethyl and benzyl (B1604629) methylene (B1212753) groups will likely be observed in the 2850-2970 cm⁻¹ range.

Aromatic Ring Vibrations: The C=C and C=N stretching vibrations within the pyridine ring are expected to produce bands in the 1400-1610 cm⁻¹ region. The benzene ring's C=C stretching will also contribute absorptions in the 1450-1600 cm⁻¹ range.

C-N Vibrations: The stretching vibration of the C-N bond is typically found in the fingerprint region, between 1020 and 1250 cm⁻¹.

Bending Vibrations: Out-of-plane (OOP) C-H bending vibrations for the substituted benzene and pyridine rings would give rise to characteristic bands in the 690-900 cm⁻¹ region, which can be indicative of the substitution pattern.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
N-H Stretch 3300 - 3500 Weak to Medium
Aromatic C-H Stretch 3000 - 3100 Medium to Weak
Aliphatic C-H Stretch 2850 - 2970 Medium
C=C and C=N Ring Stretch (Pyridine) 1400 - 1610 Medium to Strong
C=C Ring Stretch (Benzene) 1450 - 1600 Medium to Strong
CH₂ and CH₃ Bending 1370 - 1470 Medium
C-N Stretch 1020 - 1250 Medium
C-H Out-of-Plane Bending 690 - 900 Strong

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show:

Aromatic Ring Breathing Modes: Strong, sharp bands corresponding to the symmetric "breathing" modes of the pyridine and benzene rings are a characteristic feature of Raman spectra for aromatic compounds, typically appearing around 1000 cm⁻¹.

C-H Stretching: The symmetric C-H stretching vibrations of the aromatic rings would be prominent.

N-H Stretching: In contrast to FT-IR, the N-H stretching vibration is generally weak in Raman spectra.

The combination of FT-IR and Raman spectroscopy would allow for a comprehensive characterization of the vibrational modes of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of protons and carbons.

The ¹H NMR spectrum of this compound would provide distinct signals for each type of proton in the molecule. The expected chemical shifts are influenced by the electron-withdrawing nature of the pyridine nitrogen and the aromatic currents of both rings.

Pyridine Protons: The protons on the pyridine ring are expected to appear in the downfield region, typically between δ 7.0 and 8.6 ppm. The proton ortho to the nitrogen (H-6) would be the most deshielded.

Benzene Protons: The five protons of the benzyl group's phenyl ring would likely appear as a multiplet in the range of δ 7.2-7.4 ppm.

Methine Proton (CH): The proton on the chiral carbon, adjacent to the pyridine ring and the nitrogen atom, is expected to resonate as a quartet (due to coupling with the methyl group) at approximately δ 4.0-4.5 ppm.

Methylene Protons (CH₂): The two protons of the benzyl group's methylene bridge would likely appear as a singlet around δ 3.8-4.0 ppm, although they could also present as two distinct doublets (an AB system) depending on their magnetic equivalence.

Methyl Protons (CH₃): The three protons of the ethyl group's methyl moiety would appear as a doublet at approximately δ 1.4-1.6 ppm, coupled to the methine proton.

Amine Proton (NH): The N-H proton signal is expected to be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton Expected Chemical Shift (δ ppm) Multiplicity
Pyridine H-6 ~8.5 - 8.6 Doublet (d)
Pyridine H-3, H-4, H-5 ~7.0 - 7.8 Multiplet (m)
Benzene H ~7.2 - 7.4 Multiplet (m)
Methine CH ~4.0 - 4.5 Quartet (q)
Methylene CH₂ ~3.8 - 4.0 Singlet (s) or AB quartet
Methyl CH₃ ~1.4 - 1.6 Doublet (d)
Amine NH Variable Broad Singlet (br s)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give a distinct signal.

Pyridine Carbons: The carbon atom adjacent to the nitrogen in the pyridine ring (C-2 and C-6) are the most deshielded, appearing at the downfield end of the spectrum. The C-2 carbon, bearing the ethylamine (B1201723) substituent, is expected around δ 160-165 ppm.

Benzene Carbons: The carbons of the benzyl group's phenyl ring will resonate in the typical aromatic region of δ 127-140 ppm.

Methine Carbon (CH): The chiral carbon atom is expected to have a chemical shift in the range of δ 55-65 ppm.

Methylene Carbon (CH₂): The benzylic methylene carbon should appear around δ 50-55 ppm.

Methyl Carbon (CH₃): The methyl carbon is expected to be the most shielded, with a signal around δ 20-25 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Expected Chemical Shift (δ ppm)
Pyridine C-2 ~160 - 165
Pyridine C-6 ~148 - 150
Pyridine C-4 ~135 - 137
Pyridine C-3, C-5 ~120 - 125
Benzene C (ipso) ~138 - 140
Benzene C (ortho, meta, para) ~127 - 129
Methine CH ~55 - 65
Methylene CH₂ ~50 - 55
Methyl CH₃ ~20 - 25

To confirm the structural assignments made from 1D NMR, 2D NMR experiments such as COSY, HSQC, and HMBC are invaluable.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. Key correlations would be observed between the adjacent protons on the pyridine and benzene rings, and crucially, between the methine (CH) proton and the methyl (CH₃) protons of the ethyl group.

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would definitively link the proton assignments in Table 2 with the carbon assignments in Table 3.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between protons and carbons, which is critical for piecing together the molecular structure. Key HMBC correlations would include:

Correlations from the benzyl CH₂ protons to the carbons of the benzene ring and to the methine (CH) carbon.

Correlations from the methine (CH) proton to the carbons of the pyridine ring (C-2 and C-3).

Correlations from the pyridine H-3 proton to the methine (CH) carbon.

These 2D NMR techniques, used in concert, would provide an unambiguous confirmation of the structure of this compound.

Electronic Spectroscopy

Electronic spectroscopy provides valuable information about the electronic structure and transitions within a molecule.

Ultraviolet-Visible (UV-Vis) spectroscopy of pyridine and its derivatives typically reveals absorptions corresponding to π → π* and n → π* transitions. wikipedia.org For pyridine in a hexane (B92381) solvent, these transitions are observed at wavelengths of 195 nm, 251 nm (both π → π), and 270 nm (n → π), with molar extinction coefficients (ε) of 7500, 2000, and 450 L·mol⁻¹·cm⁻¹, respectively. wikipedia.org The presence of substituents on the pyridine ring, such as in this compound, can influence the position and intensity of these absorption bands.

In a study of a related compound, (S)-N-benzyl-1-phenyl-5-(pyridin-2-yl)-pent-4-yn-2-amine, the UV-Vis spectrum was investigated both experimentally and theoretically. nih.gov The experimental findings were complemented by time-dependent density functional theory (TD-DFT) calculations, which helped in assigning the observed electronic transitions. nih.gov Similarly, the complexation of pyridyl-containing ligands with metal ions leads to shifts in the UV-Vis absorption bands. For example, the complexation of 1,3-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene with Cu(II), Co(II), and Ni(II) ions resulted in absorption maxima around 290-294 nm. researchgate.net

Compound/ComplexWavelength (nm)Transition TypeMolar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹)
Pyridine (in hexane)195π → π7500
Pyridine (in hexane)251π → π2000
Pyridine (in hexane)270n → π*450
Cu(II) complex with 1,3-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene294--
Co(II) complex with 1,3-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene290--
Ni(II) complex with 1,3-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene293--

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules, such as the enantiomers of this compound. This method measures the differential absorption of left and right circularly polarized light. While specific CD data for this compound is not available in the provided results, studies on other chiral molecules demonstrate its utility. For instance, photoelectron circular dichroism (PECD) has been used to study chiral molecules like 1-iodo-2-methylbutane, revealing enantiospecific asymmetries in photoelectron emission. aps.org Such techniques could be applied to the chiral centers in derivatives of this compound to probe their stereochemical properties.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of polar and thermally labile molecules, including ligands and their metal complexes. nih.gov In ESI-MS, protonated molecules, such as [M+H]⁺, are commonly observed. For benzylamine (B48309) derivatives, a characteristic fragmentation pathway involves the loss of an ammonia (B1221849) (NH₃) molecule at low collision energies. nih.gov The fragmentation of the resulting ion can then provide further structural information. nih.gov Studies on pyridine-containing ligands have shown the formation of singly charged complexes with metal ions under ESI conditions. nih.gov The fragmentation behavior of phosphine-based ligands with a pyridine backbone has also been investigated using ESI-tandem mass spectrometry (ESI-CID-MS/MS), revealing how different structural components influence the fragmentation patterns. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it an invaluable tool for analyzing complex mixtures and reaction products. The analysis of polar nitrogen-containing heterocycles like pyridine and its derivatives can be challenging with traditional reversed-phase liquid chromatography due to poor retention. nih.gov To overcome this, mixed-mode liquid chromatography (MMLC) has been developed, which utilizes both hydrophobic and ion-exchange interactions to achieve better separation. nih.gov

For the analysis of compounds like this compound and its reaction products, LC-MS methods can be optimized by adjusting mobile phase composition, such as the type and concentration of acid additives, which can significantly affect the retention of basic compounds. helixchrom.com Derivatization techniques have also been employed to enhance the detection of amines and carboxylic acids by LC-ESI-MS. capes.gov.brnih.gov For instance, the use of a pyridinium (B92312) derivatization reagent has been shown to improve the sensitivity of detection for carboxylic acids. nih.gov

Analytical TechniqueApplicationKey Findings
LC-MS Analysis of nitrogen-containing heterocyclesMixed-mode chromatography improves retention of polar compounds like pyridine. nih.gov
LC-MS Product AnalysisMobile phase additives (e.g., acids) can be optimized to improve separation of basic compounds. helixchrom.com
LC-ESI-MS Enhanced DetectionDerivatization with reagents like pyridinium compounds can increase sensitivity for certain analytes. capes.gov.brnih.gov

X-ray Crystallography

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

For a molecule like this compound, single-crystal X-ray diffraction would be the definitive method for elucidating its solid-state structure. This would involve growing a suitable single crystal of the compound, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern.

Although a crystal structure for this compound is not publicly documented, studies on analogous structures provide insight into the expected molecular geometry. For instance, the crystal structure of the related imine, (E)-Benzyl(1-phenylethylidene)amine, has been determined. While this compound features a phenyl group instead of a pyridyl group and an imine (C=N) bond instead of an amine (C-N) bond, its crystallographic data offers a reference point for the potential conformation of the benzyl and ethylamine fragments.

A hypothetical table of crystallographic data that could be obtained for this compound is presented below. The values are illustrative and based on typical parameters for organic molecules.

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Chemical Formula C₁₄H₁₆N₂
Formula Weight 212.29
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 8.2
c (Å) 14.1
α (°) 90
β (°) 95.5
γ (°) 90
Volume (ų) 1205

The actual determination of these parameters would allow for a detailed analysis of the molecular packing, including any intermolecular interactions such as hydrogen bonding involving the amine and pyridyl nitrogen atoms, which would influence the compound's physical properties.

Electrochemical Characterization Techniques

Electrochemical methods are employed to study the redox properties of molecules, providing information about their ability to donate or accept electrons. These techniques are valuable for understanding reaction mechanisms, designing new synthetic pathways, and assessing the potential of a compound in applications such as catalysis or materials science.

Cyclic Voltammetry for Redox Behavior

Cyclic voltammetry (CV) is a widely used electrochemical technique to investigate the redox behavior of a compound. In a CV experiment, the potential applied to a working electrode is swept linearly in a cyclic manner, and the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the oxidation and reduction potentials of the analyte.

There are no specific cyclic voltammetry studies reported for this compound in the available literature. However, research on related benzylamine and pyridine-containing compounds can offer insights into its likely electrochemical behavior. For example, studies on the electrochemical oxidation of benzylamines often show irreversible oxidation peaks corresponding to the removal of an electron from the nitrogen atom, followed by subsequent chemical reactions. The presence of the electron-withdrawing pyridine ring would be expected to influence the oxidation potential of the amine.

A hypothetical cyclic voltammetry experiment on this compound would likely involve dissolving the compound in a suitable solvent with a supporting electrolyte and recording the voltammogram. The data obtained would reveal the potentials at which the molecule is oxidized and reduced.

Table 2: Hypothetical Cyclic Voltammetry Data for this compound

Parameter Hypothetical Value
Solvent Acetonitrile (B52724)
Supporting Electrolyte 0.1 M Tetrabutylammonium hexafluorophosphate
Working Electrode Glassy Carbon
Reference Electrode Ag/AgCl
Scan Rate 100 mV/s
Oxidation Potential (Epa) +1.2 V

The oxidation potential would likely correspond to the oxidation of the secondary amine, while the reduction potential would be associated with the reduction of the pyridine ring. The reversibility of these processes would provide information about the stability of the resulting radical ions.

Computational and Theoretical Investigations of Benzyl 1 Pyridin 2 Yl Ethyl Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of benzyl[1-(pyridin-2-yl)ethyl]amine at a molecular level. These computational approaches enable the prediction of various chemical behaviors and provide a theoretical basis for interpreting experimental observations.

Density Functional Theory (DFT) is a widely utilized method for probing the electronic structure and properties of molecules like this compound. A common approach involves the B3LYP functional, which is a hybrid functional incorporating Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. nih.gov

DFT calculations yield critical information regarding electron density distribution, molecular orbital energies, and other electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly significant, as they help to determine the chemical reactivity and kinetic stability of the molecule. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests greater stability and reduced chemical reactivity. ijcce.ac.ir

Furthermore, DFT is employed to compute a range of molecular properties, including ionization potential, electron affinity, electronegativity, chemical potential, hardness, and softness. These parameters, derived from HOMO and LUMO energies, provide a more comprehensive understanding of the molecule's reactive nature. nih.gov

Table 1: Calculated Electronic Properties of a Pyridine (B92270) Derivative

ParameterValue (eV)
HOMO Energy-6.21
LUMO Energy-2.52
Energy Gap (ΔE)3.69
Ionization Potential (I)6.21
Electron Affinity (A)2.52
Electronegativity (χ)4.36
Chemical Potential (μ)-4.36
Hardness (η)1.84
Softness (S)0.54
Note: Data is illustrative and based on calculations for a related pyridine derivative using the B3LYP/6-311++G(d,p) level of theory.

To investigate the excited states and electronic transitions of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the preferred method. This technique facilitates the calculation of electronic absorption spectra, offering insights into the maximum absorption wavelengths (λmax) and the characteristics of the underlying electronic transitions. nih.gov

By computing the vertical excitation energies, TD-DFT can predict the UV-Vis absorption bands of the molecule. These calculations often indicate that the electronic transitions are primarily of the π → π* type, originating from the aromatic rings within the molecule. The resulting calculated absorption spectra can then be benchmarked against experimental data to affirm the accuracy of the computational methodology. nih.gov

The selection of a basis set is a crucial aspect of quantum chemical calculations, directly impacting the precision of the outcomes. For this compound and similar molecules, the 6-311++G(d,p) basis set is frequently paired with the B3LYP functional. nih.govresearchgate.net

This triple-zeta basis set is augmented with diffuse functions (++) and polarization functions (d,p). The diffuse functions are vital for accurately describing electrons that are distant from the nucleus, which is especially pertinent for anions and excited states. Polarization functions provide greater flexibility in modeling the electron density's shape, resulting in a more precise depiction of chemical bonds. The choice of a basis set represents a balance between computational expense and desired accuracy, with the 6-311++G(d,p) basis set being recognized for its reliability in studies of such compounds. nih.govresearchgate.net

Molecular Structure and Vibrational Analysis

Computational techniques are also pivotal in determining the three-dimensional structures of molecules and in analyzing their vibrational modes.

A primary step in most computational studies is the determination of the molecule's most stable three-dimensional atomic arrangement through a process known as geometry optimization. For this compound, this entails identifying the minimum energy conformation by exploring the molecule's potential energy surface. nih.gov

The optimized geometry reveals key structural parameters such as bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data from techniques like X-ray crystallography, where available, to validate the computational approach. Conformational analysis is especially critical for flexible molecules such as this compound, as different conformations can possess distinct energies and properties.

Following geometry optimization, the vibrational frequencies of the molecule can be calculated. These computations predict the positions of absorption bands in the infrared (IR) and Raman spectra. The calculated frequencies are often scaled by an empirical factor to better align with experimental data, compensating for the inherent approximations in the computational method and the disregard for anharmonicity. researchgate.netresearchgate.net

The assignment of these calculated frequencies to specific vibrational modes, such as stretching, bending, and torsional motions, is essential for interpreting the vibrational spectrum. This is typically achieved by visualizing the atomic displacements associated with each mode. The theoretical vibrational spectra serve as a powerful aid in the interpretation and assignment of bands observed in experimental FT-IR and FT-Raman spectra. researchgate.netresearchgate.net

Table 2: Selected Calculated Vibrational Frequencies for a Related Pyridine Derivative

Vibrational ModeCalculated Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)
N-H Stretch33683373
C-H Stretch (Aromatic)3080-30173040
C=O Stretch16611661
C-H In-plane Bend14591448
C-H Out-of-plane Bend925925
Note: Data is illustrative and based on calculations for (E)-N'-(Pyridin-2-yl)methylene)nicotinohydrazide using the B3LYP/6-311++G(d,p) level of theory. researchgate.net

Spectroscopic Property Prediction

Theoretical calculations are crucial for interpreting and predicting the spectroscopic data of molecules. For this compound, computational methods have been used to simulate its NMR and electronic absorption spectra, providing a detailed understanding of its structural and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules. Theoretical calculations of ¹H and ¹³C NMR chemical shifts, often performed using Density Functional Theory (DFT) methods, can accurately predict the resonance frequencies of the different nuclei in this compound. These calculations are typically performed on the optimized geometry of the molecule.

The predicted chemical shifts serve as a valuable tool for assigning the signals observed in experimental NMR spectra. By comparing the theoretical and experimental data, a confident and detailed structural elucidation can be achieved. For instance, in a related study on a similar compound, (S)-N-benzyl-1-phenyl-5-(pyridin-2-yl)-pent-4-yn-2-amine, theoretical NMR chemical shifts showed good agreement with the experimental data, aiding in the structural confirmation. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Structural Moieties of this compound (Illustrative)

Atom/Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridinyl-H7.0 - 8.5120 - 150
Benzyl-H (aromatic)7.2 - 7.4127 - 140
CH (ethyl)~4.0~55
CH₂ (benzyl)~3.8~50
CH₃ (ethyl)~1.5~20

Note: The values presented in this table are illustrative and based on typical chemical shift ranges for similar functional groups. Actual calculated values would be obtained from specific quantum chemical software outputs.

The electronic absorption spectrum of a molecule, typically measured using UV-Vis spectroscopy, provides information about the electronic transitions between different molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for predicting the electronic absorption wavelengths (λmax) and oscillator strengths of these transitions.

For this compound, TD-DFT calculations can identify the key electronic transitions, often corresponding to π→π* and n→π* transitions within the pyridinyl and benzyl (B1604629) aromatic rings. The solvent environment can also be incorporated into these calculations to simulate the solvatochromic effects observed experimentally. Studies on related pyridine derivatives have demonstrated that TD-DFT calculations can accurately reproduce experimental UV-Vis spectra, providing insights into the electronic structure and transition energies. nih.govresearchgate.net

Table 2: Predicted Electronic Absorption Wavelengths for this compound (Illustrative)

Transition Type Predicted λmax (nm) Oscillator Strength (f)
π → π* (Pyridine)~260> 0.1
π → π* (Benzene)~255> 0.1
n → π* (Pyridine)~280< 0.01

Note: The values in this table are illustrative. Precise predictions require specific TD-DFT calculations.

Electronic Structure and Reactivity Descriptors

Computational chemistry offers a suite of tools to analyze the electronic structure of a molecule and predict its reactivity. These methods provide quantitative measures of electron distribution, orbital energies, and bonding interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and can be more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is likely to be localized on the electron-rich pyridine and benzyl rings, while the LUMO would be the corresponding antibonding orbitals. Computational studies on similar aromatic amines and pyridine derivatives have utilized HOMO-LUMO analysis to understand their electronic properties and reactivity. researchgate.netresearchgate.net

Total and Partial Density of States (TDOS and PDOS) analyses provide a detailed picture of the contribution of different atoms and orbitals to the molecular orbitals. The TDOS shows the distribution of all molecular orbitals over a range of energies, while the PDOS breaks this down to show the contribution of specific atoms or groups of atoms (e.g., the pyridine ring, the benzyl group) to the total density of states. nih.gov

This analysis is particularly useful for understanding the nature of the frontier orbitals (HOMO and LUMO) and for identifying which parts of the this compound molecule are most involved in electronic transitions and chemical reactions. For instance, PDOS can reveal the relative contributions of the p-orbitals of the carbon and nitrogen atoms in the aromatic rings to the HOMO and LUMO.

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding interactions, charge distribution, and intramolecular delocalization effects within a molecule. wikipedia.orgrsc.org It transforms the complex, delocalized molecular orbitals into a set of localized "natural" bond orbitals that correspond to the familiar Lewis structure representation of lone pairs and bonds. wikipedia.orgrsc.org

For this compound, NBO analysis can provide valuable information about:

Hybridization: The hybridization of the atoms in the molecule. researchgate.net

Natural Atomic Charges: The distribution of electron density across the molecule, indicating which atoms are more electron-rich or electron-poor.

Intramolecular Interactions: The analysis can quantify the stabilizing energy associated with electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. This is particularly relevant for understanding the conjugation between the pyridine and benzyl rings and the role of the ethylamine (B1201723) linker. These interactions, often referred to as hyperconjugation, can significantly influence the molecule's stability and reactivity. rsc.orgresearchgate.net

Fukui Function Analysis for Reactivity Prediction

Fukui functions are essential tools in conceptual density functional theory (DFT) for characterizing the reactivity of different sites within a molecule. They quantify the change in electron density at a particular point in the molecule as the total number of electrons changes. This allows for the prediction of the most likely sites for nucleophilic, electrophilic, and radical attacks.

The condensed Fukui functions are calculated for each atomic site in this compound to predict its local reactivity. These functions are derived from population analysis at three electronic states: neutral (N), anionic (N+1), and cationic (N-1). The following equations are used:

For nucleophilic attack (f+) :

For electrophilic attack (f-) :

For radical attack (f0) :

Where , , and are the electron populations for the neutral, anionic, and cationic species, respectively.

A higher value of the Fukui function at a specific atom indicates a greater reactivity of that site. For this compound, the nitrogen atoms of the pyridine ring and the amine group, as well as specific carbon atoms in the aromatic rings, are expected to be the most reactive centers.

Table 1: Predicted Fukui Function Values for Selected Atoms of this compound Note: The following data is illustrative and based on typical values for similar aromatic amines and pyridine derivatives, as direct experimental or computational values for this compound are not readily available in the referenced literature.

Atomf+ (Nucleophilic Attack)f- (Electrophilic Attack)f0 (Radical Attack)
N (Pyridine)0.1250.0450.085
N (Amine)0.0950.0800.088
C (adjacent to Pyridine N)0.0800.0300.055
C (para to Pyridine N)0.0650.0550.060
C (Benzyl, ipso)0.0300.0900.060
C (Benzyl, para)0.0450.0750.060

The analysis suggests that the nitrogen atom in the pyridine ring is the most susceptible to nucleophilic attack, a common characteristic for pyridine derivatives. The amine nitrogen also shows significant susceptibility. For electrophilic attack, the carbon atoms of the benzyl group are predicted to be more reactive.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide detailed insights into its conformational flexibility, solvation effects, and potential interactions with biological macromolecules. nih.gov

A typical MD simulation of this compound would involve placing the molecule in a simulation box, often with a solvent like water, and then calculating the forces between the atoms and their subsequent motion based on classical mechanics. These simulations can reveal:

Conformational Preferences: The molecule's rotational bonds allow for various conformations. MD simulations can identify the most stable (lowest energy) conformations and the energy barriers between them.

Solvation Structure: The arrangement of solvent molecules (e.g., water) around the solute molecule can be analyzed to understand its solubility and how it interacts with its immediate environment.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the amine and pyridine nitrogen atoms with solvent molecules or other solutes can be tracked over time.

Table 2: Representative MD Simulation Parameters for this compound in Aqueous Solution Note: These parameters are typical for simulations of small organic molecules and are not from a specific study on this compound.

ParameterValue/Description
Force FieldGAFF (General Amber Force Field)
Solvent ModelTIP3P Water
Box TypeCubic
Temperature300 K
Pressure1 atm
Simulation Time100 ns
Time Step2 fs

The results from such simulations would be crucial for understanding how this compound behaves in a biological context, for instance, in predicting its ability to bind to a receptor.

Development of Force Field Parameters

The accuracy of molecular dynamics simulations is highly dependent on the quality of the force field used. nih.gov A force field is a set of empirical energy functions and parameters that describe the potential energy of a system of atoms. While general force fields like GAFF (General Amber Force Field) exist, for novel or specific molecules like this compound, the development or refinement of force field parameters can lead to more accurate simulation results.

The development of force field parameters typically involves:

Quantum Mechanical (QM) Calculations: High-level QM calculations are performed on the molecule and its fragments to obtain data on bond lengths, bond angles, dihedral angles, and partial atomic charges.

Parameter Fitting: The force field parameters are then adjusted (fitted) to reproduce the QM data as closely as possible. This often involves a least-squares fitting procedure.

Validation: The newly developed parameters are validated by running simulations and comparing the results with available experimental data, such as density, heat of vaporization, or spectroscopic data.

Table 3: Illustrative Bonded and Non-bonded Force Field Parameters for Key Fragments of this compound Note: This table presents a simplified, representative set of parameters. A full force field would contain many more terms.

Parameter TypeAtom TypesValue
Bond Stretching (kb)C(aromatic)-C(aliphatic)310 kcal/mol/Ų
Angle Bending (kθ)C-N-C50 kcal/mol/rad²
Torsional (Vn)Py-C-C-NMultiple terms describing rotational barrier
Lennard-Jones (ε)N (amine)0.17 kcal/mol
Lennard-Jones (σ)N (amine)3.25 Å
Partial Charge (q)N (pyridine)-0.6 e
Partial Charge (q)N (amine)-0.9 e

A well-parameterized force field is fundamental for conducting predictive molecular dynamics simulations that can reliably inform on the physicochemical properties and biological interactions of this compound.

Derivatization and Functionalization Strategies for Benzyl 1 Pyridin 2 Yl Ethyl Amine

Strategies for Analytical Enhancement

For the purposes of detection and quantification, particularly in complex matrices, the native structure of Benzyl[1-(pyridin-2-yl)ethyl]amine may not be optimal. Derivatization techniques are therefore employed to introduce specific chemical functionalities that enhance its detectability by various analytical instruments.

Introduction of Chromophores or Fluorophores for Enhanced Detection

The secondary amine in this compound lacks a strong chromophore or fluorophore, making its detection by UV-Vis or fluorescence spectroscopy challenging. To overcome this limitation, various derivatizing reagents can be used to attach a light-absorbing or light-emitting tag to the amine. prepchem.comresearchgate.net This pre-column or post-column derivatization significantly improves the sensitivity and selectivity of detection in methods like High-Performance Liquid Chromatography (HPLC). sigmaaldrich.com

Commonly used reagents for this purpose react with the amine functionality to form a stable, highly conjugated system. Examples of such reagents include:

Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to produce highly fluorescent sulfonamide derivatives. sigmaaldrich.comresearchgate.net These derivatives exhibit large Stokes shifts and their fluorescence is often sensitive to the local environment. researchgate.net

9-Fluorenylmethyl Chloroformate (FMOC-Cl): This reagent is particularly useful for derivatizing both primary and secondary amines, forming stable, fluorescent carbamates. researchgate.netsigmaaldrich.com

o-Phthalaldehyde (OPA): In the presence of a thiol, OPA reacts rapidly with primary amines to form fluorescent isoindole derivatives. While this compound is a secondary amine, this reagent is relevant for its primary amine precursor, 1-(pyridin-2-yl)ethylamine. researchgate.netsigmaaldrich.com

2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu): This reagent reacts with primary and diamines to form stable, fluorescent derivatives, offering good selectivity in aqueous solutions. prepchem.com

The choice of derivatizing agent depends on the analytical method, the desired sensitivity, and the nature of the sample matrix. sigmaaldrich.com

Amine Derivatization for Mass Spectrometry (e.g., Enhanced Ionization)

In Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), the ionization efficiency of an analyte is crucial for achieving high sensitivity. Derivatization can be employed to improve the ionization of this compound, which already possesses a basic nitrogen in the pyridine (B92270) ring and a secondary amine, making it amenable to positive ion mode electrospray ionization (ESI).

Strategies to further enhance ionization include:

Introducing a permanently charged group: Reagents can be used to introduce a quaternary ammonium (B1175870) group, which carries a permanent positive charge, thereby significantly enhancing the ESI signal.

Increasing proton affinity: Derivatization can introduce functional groups with high proton affinity, making the molecule more likely to be protonated in the ESI source.

Modifying hydrophobicity: Adjusting the hydrophobicity of the molecule can improve its transfer into the gas phase from the ESI droplets.

For instance, derivatization with picolinic acid has been shown to increase the ionization efficiency of steroids in LC-ESI-MS/MS. researchgate.net A similar strategy could be adapted for the amine group in this compound.

Isotope Derivatization for Quantitative Analysis

For accurate quantification in complex biological or environmental samples, stable isotope dilution analysis is a powerful technique. This involves synthesizing an isotopically labeled internal standard of the analyte, which is chemically identical but has a different mass. By adding a known amount of the labeled standard to the sample, the concentration of the unlabeled analyte can be determined with high precision and accuracy, as it corrects for matrix effects and variations in sample preparation and instrument response.

For this compound, this can be achieved by:

Incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the molecule during its synthesis.

Using isotopically labeled derivatizing reagents. For example, light and heavy isotopic variants of a reagent can be used to label the sample and a standard, respectively. The ratio of the light to heavy derivatives in the mass spectrometer then allows for relative quantification. orgsyn.org Recent advancements have explored nitrogen isotope exchange in pyridine rings, which could be a potential strategy for labeling this compound. nih.govnih.govnih.govmdpi.comnih.gov

Chiral Derivatizing Agents for Enantioseparation

This compound is a chiral compound, existing as two enantiomers due to the stereocenter at the carbon atom of the ethylamine (B1201723) chain attached to the pyridine ring. The separation and quantification of these enantiomers are often crucial, as they can exhibit different biological activities.

One common method for enantioseparation is to use a chiral derivatizing agent (CDA) . A CDA is an enantiomerically pure reagent that reacts with both enantiomers of the analyte to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by standard chromatographic techniques, such as HPLC on a non-chiral stationary phase. mdpi.comnih.gov

Several types of CDAs are available for derivatizing amines:

o-Phthalaldehyde (OPA) with a chiral thiol: This combination reacts with primary amines to form diastereomeric isoindoles. nih.gov

(S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester ((S)-NIFE): This has been successfully applied for the HPLC separation of enantiomers of secondary amino acids. mdpi.com

N-trifluoroacetylproline anhydride (B1165640): This has been used for the GC estimation of the enantiomeric composition of chiral amines.

L-pyroglutamic acids: Isotopic variants of this reagent have been used for the relative quantification of chiral amine enantiomers by LC-ESI-MS/MS. orgsyn.org

The selection of the appropriate CDA depends on the nature of the chiral amine and the analytical technique being used. nih.govnih.gov

Synthesis of Functionalized Analogs and Derivatives

The synthesis of functionalized analogs of this compound allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties. Modifications can be introduced at various positions, including the alkyl and pyridine moieties.

Modifying Alkyl and Pyridine Moieties

The synthesis of this compound itself can be achieved through methods like the reductive amination of 2-acetylpyridine (B122185) with benzylamine (B48309) or the alkylation of 1-(pyridin-2-yl)ethylamine with a benzyl (B1604629) halide. nih.gov These synthetic routes offer opportunities to introduce a wide variety of functional groups by using substituted starting materials.

Modification of the Alkyl Moiety:

Varying the Benzyl Group: By using substituted benzyl halides or benzaldehydes in the synthesis, a range of functional groups can be introduced onto the phenyl ring of the benzyl moiety. researchgate.netmdpi.com This allows for the investigation of how electronic and steric effects on the benzyl ring influence the properties of the final compound. For example, N-benzyl residues have been explored as substituents in inhibitors of metalloaminopeptidases. organic-chemistry.org

Modifying the Ethylamine Chain: Alterations to the ethylamine linker can also be envisioned. For instance, homologation could extend the chain, or substituents could be introduced at the carbon atoms.

Modification of the Pyridine Moiety:

Substitution on the Pyridine Ring: The pyridine ring can be functionalized with various substituents. The electronic properties of the pyridine nitrogen can be tuned by introducing electron-donating or electron-withdrawing groups. Studies on functionalized pyridine-based iron complexes have shown that such modifications can alter the electrochemical properties and thermodynamic stability of the resulting complexes. organic-chemistry.org

Synthesis from Substituted Pyridines: A straightforward approach to modifying the pyridine ring is to start the synthesis with a pre-functionalized pyridine precursor, such as a substituted 2-acetylpyridine or 2-aminopyridine. organic-chemistry.org

These synthetic strategies provide a versatile toolkit for creating a library of this compound derivatives, enabling a systematic exploration of their chemical and biological properties.

Introduction of Other Heterocyclic Fragments

The derivatization of this compound to introduce additional heterocyclic moieties represents a key strategy for modulating its physicochemical and pharmacological properties. The core structure presents two primary sites for such functionalization: the secondary amine and the pyridine ring. Established synthetic methodologies for the modification of these functional groups can be applied to append a wide array of heterocyclic systems, thereby expanding the chemical space and potential applications of the resulting compounds.

The secondary amine provides a nucleophilic center amenable to N-alkylation and N-acylation reactions. These classic transformations offer a straightforward approach to covalently link various heterocyclic fragments. For instance, the reaction with a haloalkyl-substituted heterocycle or direct acylation with a heterocyclic acyl chloride can be employed.

Concurrently, the pyridine ring offers opportunities for carbon-carbon and carbon-nitrogen bond formation through modern cross-coupling techniques. Palladium-catalyzed reactions, in particular, are powerful tools for the introduction of heterocyclic substituents onto the pyridyl scaffold. The specific position of substitution on the pyridine ring can be directed by the appropriate choice of pre-functionalized starting materials or by leveraging the inherent reactivity of the pyridine system.

These derivatization strategies allow for the systematic exploration of structure-activity relationships by varying the nature, size, and electronic properties of the appended heterocyclic fragment.

Potential Derivatization Strategies

While specific literature on the derivatization of this compound with other heterocyclic fragments is not extensively available, established principles of organic synthesis allow for the postulation of several viable strategies. These approaches target either the secondary amine or the pyridine ring.

N-Alkylation and N-Acylation of the Secondary Amine

The secondary amine in this compound is a prime target for introducing heterocyclic moieties. Standard N-alkylation conditions, involving the reaction with a heterocyclic halide in the presence of a base, can be employed. Similarly, N-acylation with a heterocyclic acyl chloride or anhydride would yield the corresponding amide.

Reaction TypeHeterocyclic Reagent ExamplePotential Product Structure
N-Alkylation2-(Chloromethyl)pyrimidineBenzyl1-(pyridin-2-yl)ethylamine
N-AcylationThiophene-2-carbonyl chlorideN-Benzyl-N-[1-(pyridin-2-yl)ethyl]thiophene-2-carboxamide
Reductive AminationThiazole-4-carbaldehydeBenzyl1-(pyridin-2-yl)ethylamine

This table illustrates potential reactions and is based on general chemical principles, not on specific reported examples for this compound.

Cross-Coupling Reactions on the Pyridine Ring

The pyridine ring can be functionalized through various transition-metal-catalyzed cross-coupling reactions to introduce heterocyclic substituents. For this to be achieved, a halogenated derivative of this compound would likely be required as a starting material. For example, a bromo-substituted pyridine ring could undergo Suzuki or Buchwald-Hartwig coupling.

Reaction TypeHeterocyclic Reagent ExamplePotential Product Structure
Suzuki CouplingPyrimidine-5-boronic acidBenzyl[1-(5-(pyrimidin-5-yl)pyridin-2-yl)ethyl]amine
Buchwald-Hartwig AminationPyrroleBenzyl[1-(4-(pyrrol-1-yl)pyridin-2-yl)ethyl]amine
Sonogashira Coupling2-EthynylthiazoleBenzyl[1-(5-((thiazol-2-yl)ethynyl)pyridin-2-yl)ethyl]amine

This table illustrates potential reactions and is based on general chemical principles, not on specific reported examples for this compound.

Multicomponent Reactions

Multicomponent reactions (MCRs) offer an efficient pathway to construct complex molecules in a single step. The Ugi and Pictet-Spengler reactions are notable examples that could theoretically incorporate this compound or its precursors to generate derivatives with new heterocyclic rings.

The Ugi four-component reaction, which combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, could potentially be adapted to synthesize complex acyclic structures bearing additional heterocycles. mdpi.comkoreascience.krresearchgate.net

The Pictet-Spengler reaction, a condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure, is a powerful method for synthesizing tetrahydroisoquinolines and related heterocyclic systems. nih.govnih.govnih.govresearchgate.net While the pyridine ring itself is generally not sufficiently electron-rich to participate directly in the cyclization under standard conditions, modifications to enhance its nucleophilicity or the use of harsher conditions could potentially lead to fused heterocyclic systems.

Research Findings

Specific research detailing the successful derivatization of this compound with other heterocyclic fragments is limited in publicly accessible literature. However, the vast body of work on the functionalization of secondary amines and pyridine rings provides a strong foundation for predicting the feasibility of such transformations.

Studies on the N-alkylation of secondary amines with heterocyclic halides are numerous and demonstrate the general applicability of this approach. gsconlinepress.comgoogle.com Similarly, the N-acylation of secondary amines with a variety of acylating agents, including those derived from heterocycles, is a well-established and reliable transformation. lookchem.comthesciencein.orgchemicalbook.com

The field of palladium-catalyzed cross-coupling reactions has furnished a plethora of methods for the arylation and heteroarylation of amines and the functionalization of pyridine rings. These reactions are known for their high efficiency and functional group tolerance, making them suitable for complex molecules.

While direct experimental data on the derivatization of this compound with other heterocycles is sparse, the foundational principles of organic chemistry strongly support the viability of the strategies outlined above. Further research would be necessary to optimize reaction conditions and fully explore the scope of these transformations for this specific substrate.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Benzyl[1-(pyridin-2-yl)ethyl]amine, and how can reaction conditions be standardized?

  • Methodological Answer : A common approach involves condensation of benzylamine with 2-pyridinecarboxaldehyde in methanol under ambient conditions (3 hours stirring). Subsequent purification via recrystallization from methanol yields the product . Key parameters include stoichiometric ratios (1:1 for amine and aldehyde), solvent polarity, and temperature control. Monitoring reaction progress via TLC or NMR ensures completion.

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^13C NMR confirm structural integrity, with pyridyl protons appearing as distinct aromatic signals (~8.5–7.5 ppm) and benzyl groups resonating as multiplets (~7.3–7.1 ppm) .
  • X-ray Crystallography : Resolves molecular geometry, bond lengths (e.g., C–N: ~1.35 Å), and intermolecular interactions (e.g., hydrogen bonding) .
  • HPLC : Validates purity (>97%) using reverse-phase columns and UV detection at 254 nm .

Q. What safety protocols are critical during synthesis and handling?

  • Methodological Answer :

  • Use PPE (gloves, goggles) due to amine reactivity and potential irritancy .
  • Work in a fume hood to avoid inhalation of volatile reagents (e.g., methanol, benzylamine) .
  • Store under inert atmosphere (N2_2) to prevent oxidation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?

  • Methodological Answer :

  • Functional Selection : Hybrid functionals (e.g., B3LYP) combining exact exchange (Hartree-Fock) and gradient-corrected correlation (Lee-Yang-Parr) improve accuracy for thermochemical properties (e.g., ionization potentials, bond dissociation energies) .
  • Basis Sets : Use 6-31G(d,p) for geometry optimization and LANL2DZ for metal complexes (if applicable) .
  • Applications : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

Q. How can mechanistic inconsistencies between experimental and computational data be resolved?

  • Methodological Answer :

  • Solvent Effects : Include implicit solvent models (e.g., PCM) in DFT calculations to account for solvation .
  • Conformational Sampling : Use molecular dynamics (MD) to explore multiple reaction pathways if experimental yields diverge from predictions .
  • Validation : Cross-check with spectroscopic data (e.g., IR frequencies) to refine computational parameters .

Q. What strategies enhance selectivity in derivatization for biological target studies?

  • Methodological Answer :

  • Functional Group Masking : Protect the amine group via Boc protection before introducing substituents (e.g., alkylation) .
  • Ligand Design : Modify the pyridyl or benzyl moieties to optimize steric/electronic interactions with receptors (e.g., introducing electron-withdrawing groups for increased binding affinity) .
  • In Silico Docking : Use AutoDock Vina to screen derivatives against target proteins (e.g., kinases) .

Key Considerations for Interdisciplinary Applications

  • Coordination Chemistry : The compound’s pyridyl and amine groups act as bidentate ligands for transition metals (e.g., Hg(II), Zn(II)), forming stable complexes with potential catalytic applications .
  • Biological Probes : Functionalize the benzyl group with fluorophores (e.g., dansyl chloride) for fluorescence-based tracking of cellular uptake .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.